6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-2-(nitromethyl)bicyclo[311]hept-2-ene is a bicyclic compound with a unique structure that includes a nitromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene typically involves the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions . This reaction yields the desired product through a series of steps that include nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets. The nitromethyl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The bicyclic structure provides rigidity, which can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-2-(hydroxymethyl)bicyclo[3.1.1]hept-2-ene: Similar structure but with a hydroxymethyl group instead of a nitromethyl group.
6,6-Dimethyl-2-(aminomethyl)bicyclo[3.1.1]hept-2-ene: Contains an aminomethyl group, offering different reactivity and applications.
Uniqueness
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene is unique due to the presence of the nitromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C10H15NO2 |
---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
6,6-dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H15NO2/c1-10(2)8-4-3-7(6-11(12)13)9(10)5-8/h3,8-9H,4-6H2,1-2H3 |
InChI-Schlüssel |
HGWGFMJOXKAZGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC=C(C1C2)C[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.